Bucindolol hydrochloride

Heart failure Pharmacogenomics Beta-blocker therapy

This is Bucindolol hydrochloride (CAS 70369-47-0), a fourth-gen β-blocker with non-selective β-antagonism, weak α1-blockade, and biased agonism at β1-AR. Its ADRB1 Arg389Arg-dependent efficacy makes it indispensable for precision pharmacogenomics—not substitutable with metoprolol or carvedilol. Ideal for SAR studies, genotype-guided heart failure modeling, and ISA mechanism dissection. Minimum order 25 mg; custom synthesis available for bulk.

Molecular Formula C22H26ClN3O2
Molecular Weight 399.9 g/mol
CAS No. 70369-47-0
Cat. No. B1668018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBucindolol hydrochloride
CAS70369-47-0
SynonymsMJ-131051;  MJ 131051;  MJ131051;  MJ-13105-1;  Bucindolol hydrochloride;  Bucindolol HCl.
Molecular FormulaC22H26ClN3O2
Molecular Weight399.9 g/mol
Structural Identifiers
SMILESCC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC=C3C#N)O.Cl
InChIInChI=1S/C22H25N3O2.ClH/c1-22(2,11-17-13-24-20-9-5-4-8-19(17)20)25-14-18(26)15-27-21-10-6-3-7-16(21)12-23;/h3-10,13,18,24-26H,11,14-15H2,1-2H3;1H
InChIKeyNCEAPFRHADKEHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bucindolol Hydrochloride (CAS 70369-47-0) for Heart Failure and Atrial Fibrillation Research


Bucindolol hydrochloride is a third-generation, non-selective β-adrenergic receptor antagonist with additional α1-adrenoceptor blocking activity, classified as a vasodilating beta-blocker [1]. Its unique pharmacological profile includes high-affinity binding to β1 (Ki = 1.61 nM), β2 (Ki = 1.20 nM), and α1 (Ki = 68.9 nM) adrenoceptors, with no β1/β2 subtype selectivity . Unlike many beta-blockers, bucindolol exhibits both inverse agonism and partial agonism depending on receptor state and tissue context, and functions as a biased agonist capable of stimulating G protein-independent signaling pathways [2]. Clinically, bucindolol has demonstrated genotype-dependent efficacy in heart failure with reduced ejection fraction (HFrEF) and atrial fibrillation prevention, with treatment effects stratified by ADRB1 Arg389Gly polymorphism status [3]. This combination of molecular and clinical features renders bucindolol a distinctly non-interchangeable tool compound for cardiovascular research applications involving adrenergic signaling, pharmacogenomics, and heart failure models.

Why Generic Beta-Blocker Substitution Fails for Bucindolol Hydrochloride


Generic substitution among beta-blockers is scientifically unsound due to fundamental differences in receptor selectivity, intrinsic efficacy, and pharmacogenomic response profiles. Bucindolol's non-selective β1/β2 antagonism combined with α1 blockade distinguishes it from β1-selective agents like metoprolol (35-fold β1-selective) and bisoprolol [1]. Critically, bucindolol exhibits unique intrinsic sympathomimetic activity (ISA) and partial agonism in human myocardium that is absent in metoprolol and nebivolol [2]. Furthermore, bucindolol's clinical efficacy in HFrEF and atrial fibrillation prevention is genetically modulated by the ADRB1 Arg389Gly polymorphism, with enhanced benefit observed in Arg389Arg homozygotes—a pharmacogenomic interaction not replicated with other beta-blockers [3]. These distinctions in receptor pharmacology, intrinsic activity, and genotype-dependent outcomes mean that substituting bucindolol with another beta-blocker would fundamentally alter the experimental or therapeutic intervention, potentially invalidating research findings or clinical efficacy in genotype-defined populations.

Quantitative Evidence Differentiating Bucindolol Hydrochloride from Key Comparators


Genotype-Dependent Mortality Reduction in Heart Failure: ADRB1 Arg389Arg vs. Gly Carriers

Bucindolol demonstrates genotype-dependent efficacy in HFrEF, with a 60% reduction in all-cause mortality (HR 0.40, p=0.002) at high doses in ADRB1 Arg389Arg homozygotes compared to no/low-dose bucindolol, whereas no significant benefit is observed in 389Gly carriers [1]. This pharmacogenomic interaction is not observed with other beta-blockers such as metoprolol or carvedilol in the HF-ACTION trial database [2].

Heart failure Pharmacogenomics Beta-blocker therapy

Atrial Fibrillation Prevention: Genotype-Stratified Efficacy in Arg389Arg Homozygotes

In the BEST trial substudy, bucindolol reduced new-onset atrial fibrillation by 74% in β1-AR Arg389Arg homozygotes (HR 0.26, 95% CI 0.12-0.57) compared to placebo, with no effect in Gly carriers (HR 1.01, 95% CI 0.56-1.84; interaction p=0.008) [1]. This 74% risk reduction is substantially greater than the 41% reduction observed in the overall unstratified cohort (HR 0.59, 95% CI 0.44-0.79, p=0.0004) [2].

Atrial fibrillation Pharmacogenomics Heart failure

Beta-1/Alpha-1 Adrenoceptor Affinity Ratio: 43:1 vs. 2.7:1 for Carvedilol

Radioligand binding studies with [125I]iodocyanopindolol and [3H]prazosin in adult rat ventricular cardiomyocytes revealed that carvedilol has a much higher affinity for α1-adrenoceptors than bucindolol, with β1-/α1-adrenoceptor ratios of 1:2.7 for carvedilol versus 1:43 for bucindolol [1]. This 16-fold difference in relative α1-blocking potency has functional consequences for noradrenaline-induced protein synthesis inhibition.

Adrenergic pharmacology Receptor binding Cardiomyocyte hypertrophy

Intrinsic Activity in Human Failing Myocardium: Bucindolol vs. Metoprolol and Carvedilol

In human left ventricular myocardium from failing hearts, metoprolol produced consistent negative inotropic effects decreasing force by 89.4±2.2% (p<0.01 vs. carvedilol and bucindolol), whereas bucindolol increased force in 3/8 experiments and decreased force in 5/8 experiments, demonstrating partial agonist activity [1]. Bucindolol displayed substantially higher intrinsic activity than both metoprolol and carvedilol (carvedilol increased force in only 1/7 experiments) [2].

Intrinsic sympathomimetic activity Heart failure Human myocardium

Atypical Beta1-Adrenoceptor Agonism: Positive Inotropy Absent in Metoprolol and Nebivolol

In human right auricular and left ventricular myocardium pretreated with propranolol (1 μM) and N-nitro-L-arginine (100 μM) to block β1/β2 and β3 receptors, bucindolol (10 μM) significantly increased contractility via activation of the propranolol-insensitive (atypical) state of β1-adrenoceptors, whereas metoprolol and nebivolol at the same concentration produced no positive inotropic effect [1].

Atypical beta-adrenoceptor Positive inotropy Heart failure pharmacology

In Vivo Heart Rate Effects: Partial Agonist Profile vs. Other Beta-Blockers

In conscious freely moving rats, intravenous bucindolol (2 mg/kg) significantly increased basal heart rate by +59±11 beats/min, in contrast to other beta-blockers including CGP 20712A, ICI 118551, and propranolol which caused significant reductions in heart rate [1]. The partial agonist effect of bucindolol was intermediate between xamoterol (+129±11 beats/min) and pure antagonists, and bucindolol simultaneously antagonized the response to high-dose isoprenaline [2].

In vivo pharmacology Heart rate Partial agonism

Optimal Research and Industrial Application Scenarios for Bucindolol Hydrochloride


Genotype-Stratified Heart Failure Pharmacogenomics Research

Bucindolol hydrochloride is the optimal beta-blocker for research programs investigating ADRB1 Arg389Gly polymorphism effects on cardiovascular outcomes. With a 60% mortality reduction (HR 0.40, p=0.002) in Arg389Arg homozygotes vs. no/low-dose bucindolol, and a 46% differential treatment effect compared to Gly carriers (HR 0.54, p=0.018), bucindolol provides the most robust pharmacogenomic signal of any beta-blocker studied to date [1]. This enables mechanistic studies of genotype-directed beta-blocker therapy, biomarker validation for patient stratification, and development of companion diagnostic assays for precision cardiovascular medicine. Researchers should use bucindolol in conjunction with ADRB1 genotyping to maximize the signal-to-noise ratio in heart failure outcome studies.

Atrial Fibrillation Prevention in Genotype-Defined Heart Failure Populations

For research focused on atrial fibrillation prevention in heart failure, bucindolol hydrochloride offers a uniquely stratified efficacy profile: a 74% reduction in new-onset AF in ADRB1 Arg389Arg homozygotes (HR 0.26, 95% CI 0.12-0.57) vs. no effect in Gly carriers (HR 1.01) [1]. This 74% effect size exceeds the 41% reduction observed in the unstratified cohort (HR 0.59) and surpasses the modest AF prevention effects reported for other beta-blockers [2]. Investigators should design genotype-enriched studies focusing on Arg389Arg patients to capture this enhanced signal, and should consider bucindolol as a positive control compound for validating in vitro and in vivo models of adrenergically driven atrial remodeling.

Investigation of Atypical Beta1-Adrenoceptor Signaling in Human Myocardium

Bucindolol hydrochloride is a critical tool compound for studying the propranolol-insensitive (atypical) state of β1-adrenoceptors in human cardiac tissue. Unlike metoprolol and nebivolol, which produce no positive inotropic effect under these conditions, bucindolol (10 μM) significantly increases contractility in human myocardium pretreated with propranolol and N-nitro-L-arginine [1]. This unique agonistic activity provides a pharmacological probe for dissecting non-canonical β1-AR signaling pathways that may contribute to differential clinical outcomes in heart failure patients. Researchers studying biased agonism, G protein-independent signaling, or the structural basis of atypical receptor states should utilize bucindolol alongside carvedilol (another biased agonist) as comparator ligands in crystallography, molecular dynamics, and functional signaling assays.

Comparative Pharmacology of Vasodilating Beta-Blockers in Cardiac Hypertrophy Models

Bucindolol hydrochloride is an essential comparator compound for researchers studying α1-adrenoceptor-mediated hypertrophic signaling in cardiomyocytes. With a β1-/α1-adrenoceptor affinity ratio of 1:43, bucindolol exhibits ~16-fold lower relative α1-blockade than carvedilol (1:2.7 ratio) [1]. This differential α1-blockade translates to functional differences: carvedilol inhibits noradrenaline-induced protein synthesis with monophasic curves (Ki 5-6 nM), whereas bucindolol produces bell-shaped concentration-inhibition curves and actually increases protein synthesis at 10 nM before inhibiting at >100 nM [2]. Researchers should select bucindolol when α1-sparing beta-blockade is required, or when investigating the interplay between β- and α1-adrenergic signaling in hypertrophy models. The compound's distinct pharmacological fingerprint makes it valuable for dissecting receptor-specific contributions to pathological remodeling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bucindolol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.